molecular formula C11H22IN3O2 B1430088 1-{1,4-Dioxaspiro[4.6]undecan-2-ylmethyl}guanidine hydroiodide CAS No. 1443981-32-5

1-{1,4-Dioxaspiro[4.6]undecan-2-ylmethyl}guanidine hydroiodide

Cat. No. B1430088
M. Wt: 355.22 g/mol
InChI Key: IOEINIDJEJAORL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-{1,4-Dioxaspiro[4.6]undecan-2-ylmethyl}guanidine hydroiodide” is a chemical compound with the molecular formula C11H22IN3O21. It is available for purchase from various chemical suppliers23.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound.



Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I found.



Chemical Reactions Analysis

Specific information on the chemical reactions involving this compound is not available in the sources I found.



Physical And Chemical Properties Analysis

This compound has a molecular weight of 355.22 g/mol1. More detailed physical and chemical properties were not available in the sources I found.


Safety And Hazards

Specific safety and hazard information for this compound is not available in the sources I found.


Future Directions

The future directions or potential applications of this compound are not specified in the sources I found.


properties

IUPAC Name

2-(1,4-dioxaspiro[4.6]undecan-3-ylmethyl)guanidine;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2.HI/c12-10(13)14-7-9-8-15-11(16-9)5-3-1-2-4-6-11;/h9H,1-8H2,(H4,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOEINIDJEJAORL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)OCC(O2)CN=C(N)N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{1,4-Dioxaspiro[4.6]undecan-2-ylmethyl}guanidine hydroiodide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-{1,4-Dioxaspiro[4.6]undecan-2-ylmethyl}guanidine hydroiodide
Reactant of Route 2
1-{1,4-Dioxaspiro[4.6]undecan-2-ylmethyl}guanidine hydroiodide
Reactant of Route 3
1-{1,4-Dioxaspiro[4.6]undecan-2-ylmethyl}guanidine hydroiodide
Reactant of Route 4
1-{1,4-Dioxaspiro[4.6]undecan-2-ylmethyl}guanidine hydroiodide
Reactant of Route 5
1-{1,4-Dioxaspiro[4.6]undecan-2-ylmethyl}guanidine hydroiodide
Reactant of Route 6
Reactant of Route 6
1-{1,4-Dioxaspiro[4.6]undecan-2-ylmethyl}guanidine hydroiodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.